molecular formula C11H16O B14372526 (1-Propoxyethyl)benzene

(1-Propoxyethyl)benzene

Cat. No.: B14372526
M. Wt: 164.24 g/mol
InChI Key: BHHQDDHLWBEJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Propoxyethyl)benzene is an ether derivative of benzene with the molecular formula C₁₁H₁₆O. It consists of a benzene ring substituted with a propoxyethyl group (–CH₂CH₂OCH₂CH₂CH₃). This compound is synthesized via iron-catalyzed etherification reactions, as demonstrated in studies where alcohols are used to form ether linkages . Key properties include:

  • Molecular weight: 166.26 g/mol (calculated).
  • Enthalpy of formation (ΔfH°): –160.9 kJ/mol (experimental) .
  • Applications: Primarily used in organic synthesis and as a precursor for specialty chemicals .

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-propoxyethylbenzene

InChI

InChI=1S/C11H16O/c1-3-9-12-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3

InChI Key

BHHQDDHLWBEJLT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Propoxyethyl)benzene can be synthesized through the reaction of styrene with propanol in the presence of an acid catalyst. The reaction involves the formation of an ether bond between the propanol and the styrene, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-pressure reactors and acid catalysts to facilitate the reaction between styrene and propanol. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(1-Propoxyethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Propoxyethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Propoxyethyl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted products, depending on the nature of the electrophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variations

Compounds in the (1-alkoxyethyl)benzene series differ by the length of the alkoxy chain. Thermodynamic and structural trends are evident:

Compound Molecular Formula ΔfH° (kJ/mol) Molecular Weight (g/mol) Key Observations
(1-Methoxyethyl)benzene C₉H₁₂O –125.9 136.19 Highest polarity due to shorter chain; lower thermal stability .
(1-Ethoxyethyl)benzene C₁₀H₁₄O –140.2 150.22 Intermediate enthalpy; used in transetherification studies .
(1-Propoxyethyl)benzene C₁₁H₁₆O –160.9 166.26 Optimal balance of lipophilicity and reactivity .
(1-Butoxyethyl)benzene C₁₂H₁₈O –181.5 178.27 Increased hydrophobicity; lower solubility in polar solvents .

Trend : Longer alkoxy chains correlate with more negative ΔfH°, suggesting enhanced van der Waals interactions and stability. However, solubility in water decreases with chain length .

Branched vs. Linear Alkoxy Groups

Branching in the alkoxy chain significantly alters properties:

  • (1-Isopropoxyethyl)benzene (C₁₁H₁₆O, ΔfH° = –191.6 kJ/mol) exhibits a lower enthalpy than the linear propoxy analog due to steric hindrance reducing molecular packing efficiency .
  • Branched derivatives generally show lower melting points and higher volatility compared to linear-chain counterparts .

Functional Group Analogues

Ethers vs. Ketones
  • Propiophenone (1-Phenyl-1-propanone, C₉H₁₀O): A ketone analog with higher polarity (ΔfH° = –201.2 kJ/mol) . Key difference: Ketones exhibit stronger dipole-dipole interactions, leading to higher boiling points compared to ethers like this compound .
Complex Ethers
  • [2-(1-Propoxyethoxy)ethyl]benzene (C₁₃H₂₀O₂, MW 208.3): Contains an additional ethoxy group, increasing molecular weight and hydrophobicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.